Sulbenicillin

Description

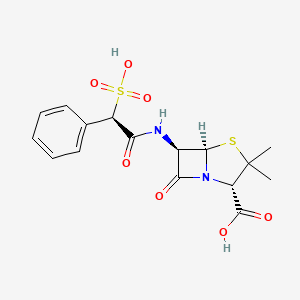

Structure

2D Structure

Properties

IUPAC Name |

(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[[(2R)-2-phenyl-2-sulfoacetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O7S2/c1-16(2)11(15(21)22)18-13(20)9(14(18)26-16)17-12(19)10(27(23,24)25)8-6-4-3-5-7-8/h3-7,9-11,14H,1-2H3,(H,17,19)(H,21,22)(H,23,24,25)/t9-,10-,11+,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JETQIUPBHQNHNZ-NJBDSQKTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)S(=O)(=O)O)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)S(=O)(=O)O)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90873381 | |

| Record name | D-(-)-Sulbenicillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90873381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41744-40-5 | |

| Record name | Sulbenicillin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41744-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulbenicillin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041744405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulbenicillin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13693 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-(-)-Sulbenicillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90873381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulbenicillin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.462 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULBENICILLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q2VYF0562D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Sulbenicillin's Mechanism of Action: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the mechanism of action of Sulbenicillin, a semisynthetic penicillin antibiotic. Designed for researchers, scientists, and drug development professionals, this document details the molecular interactions, target engagement, and antibacterial effects of this compound, supported by experimental methodologies and data presentation frameworks.

Core Mechanism: Inhibition of Bacterial Cell Wall Synthesis

Like other members of the β-lactam class of antibiotics, this compound exerts its bactericidal effect by inhibiting the final stages of peptidoglycan synthesis, an essential component of the bacterial cell wall.[1][2] This disruption of the cell wall integrity leads to osmotic instability and ultimately, cell lysis.[1] The primary molecular targets of this compound are the Penicillin-Binding Proteins (PBPs), a group of bacterial enzymes crucial for the cross-linking of peptidoglycan strands.[1][3]

The key steps in this compound's mechanism of action are:

-

PBP Binding: this compound covalently binds to the active site of PBPs. This binding is facilitated by the structural similarity of the β-lactam ring to the D-alanyl-D-alanine moiety of the natural PBP substrate.

-

Enzyme Acylation: The strained β-lactam ring of this compound is attacked by a serine residue in the active site of the PBP, leading to the formation of a stable, covalent acyl-enzyme intermediate. This acylation process effectively inactivates the PBP.

-

Inhibition of Transpeptidation: The inactivation of PBPs prevents the cross-linking of peptidoglycan chains, a critical step for maintaining the structural integrity of the bacterial cell wall.

-

Cell Lysis: The weakened cell wall can no longer withstand the internal osmotic pressure of the bacterial cell, resulting in cell lysis and death.

The following diagram illustrates the signaling pathway of this compound's action:

Caption: The inhibitory pathway of this compound, leading to bacterial cell lysis.

Quantitative Data on this compound's Activity

Penicillin-Binding Protein (PBP) Affinity

The affinity of this compound for different PBPs determines its antibacterial spectrum and efficacy. This is typically quantified by the 50% inhibitory concentration (IC50) or the inhibition constant (Ki). Lower values indicate higher binding affinity.

Table 1: this compound Penicillin-Binding Protein (PBP) Affinity (IC50/Ki in µg/mL)

| Bacterial Species | PBP | IC50 (µg/mL) | Ki (µg/mL) | Reference |

| Pseudomonas aeruginosa | PBP1a | Data not available | Data not available | |

| PBP1b | Data not available | Data not available | ||

| PBP2 | Data not available | Data not available | ||

| PBP3 | Data not available | Data not available | ||

| Escherichia coli | PBP1a | Data not available | Data not available | |

| PBP1b | Data not available | Data not available | ||

| PBP2 | Data not available | Data not available | ||

| PBP3 | Data not available | Data not available |

Note: Extensive searches of scientific literature did not yield specific quantitative PBP binding affinity data for this compound. The table serves as a template for such data.

Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. MIC50 and MIC90 values represent the concentrations required to inhibit 50% and 90% of isolates, respectively.

Table 2: this compound Minimum Inhibitory Concentration (MIC) Data (µg/mL)

| Bacterial Species | No. of Isolates | MIC Range | MIC50 | MIC90 | Reference |

| Pseudomonas aeruginosa | Data not available | Data not available | Data not available | Data not available | |

| Escherichia coli | Data not available | Data not available | Data not available | Data not available | |

| Klebsiella pneumoniae | Data not available | Data not available | Data not available | Data not available | |

| Staphylococcus aureus | Data not available | Data not available | Data not available | Data not available |

Interaction with β-Lactamases

β-lactamases are enzymes produced by some bacteria that inactivate β-lactam antibiotics. The interaction of this compound with these enzymes can be characterized by kinetic parameters such as the inhibition constant (Ki), the rate of inactivation (kinact), and the catalytic efficiency of hydrolysis (kcat/Km).

Table 3: Kinetic Parameters of this compound Interaction with β-Lactamases

| β-Lactamase | Bacterial Source | Ki (µM) | kinact (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| TEM-1 | Escherichia coli | Data not available | Data not available | Data not available | |

| SHV-1 | Klebsiella pneumoniae | Data not available | Data not available | Data not available | |

| AmpC | Pseudomonas aeruginosa | Data not available | Data not available | Data not available |

Note: Specific kinetic data for the interaction of this compound with various β-lactamases is not currently available in published literature. This table provides a template for the presentation of such data.

Experimental Protocols

This section details the methodologies for key experiments to determine the mechanism of action of this compound.

Competitive Penicillin-Binding Protein (PBP) Binding Assay

This assay is used to determine the IC50 of this compound for specific PBPs. It involves the competition between this compound and a fluorescently labeled penicillin derivative (e.g., Bocillin-FL) for binding to PBPs.

Protocol:

-

Preparation of Bacterial Membranes:

-

Grow the bacterial strain of interest to mid-log phase.

-

Harvest cells by centrifugation.

-

Lyse the cells using sonication or a French press.

-

Isolate the cell membranes, which contain the PBPs, by ultracentrifugation.

-

Resuspend the membrane pellet in a suitable buffer.

-

-

Competitive Binding Reaction:

-

Incubate the prepared bacterial membranes with a range of concentrations of this compound.

-

Add a fixed concentration of a fluorescent penicillin derivative (e.g., Bocillin-FL) to the mixture. This will bind to any PBPs not already bound by this compound.

-

-

Detection and Analysis:

-

Separate the membrane proteins by SDS-PAGE.

-

Visualize the fluorescently labeled PBPs in the gel using a fluorescence scanner.

-

Quantify the fluorescence intensity of the PBP bands.

-

The IC50 is the concentration of this compound that reduces the fluorescence intensity by 50% compared to a control with no this compound.

-

The following diagram outlines the workflow for the competitive PBP binding assay:

Caption: Workflow for the competitive PBP binding assay to determine IC50 values.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound against various bacterial strains can be determined using broth microdilution methods as recommended by the European Committee on Antimicrobial Susceptibility Testing (EUCAST) or the Clinical and Laboratory Standards Institute (CLSI).

Protocol (Broth Microdilution):

-

Preparation of this compound Dilutions: Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., to a concentration of 5 x 10^5 CFU/mL).

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.

-

Incubation: Incubate the plate at a suitable temperature (e.g., 35-37°C) for 16-20 hours.

-

Reading Results: The MIC is the lowest concentration of this compound that shows no visible bacterial growth.

The logical relationship for MIC determination is as follows:

Caption: Logical workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

This compound's primary mechanism of action involves the targeted inhibition of bacterial Penicillin-Binding Proteins, leading to the disruption of cell wall synthesis and subsequent cell death. While the qualitative aspects of this mechanism are well-understood within the context of β-lactam antibiotics, a significant gap exists in the publicly available quantitative data specific to this compound. The experimental protocols and data presentation frameworks provided in this guide offer a standardized approach for researchers to generate and report the critical data needed to fully elucidate the activity profile of this compound and to aid in the development of future antibacterial agents.

References

Sulbenicillin: A Comprehensive Technical Guide on its Discovery and Synthesis

This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of Sulbenicillin, a broad-spectrum penicillin antibiotic. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental protocols, and detailed chemical pathways.

Discovery and Development

This compound, also known as Kedacillin, was developed in Japan and introduced in 1971. It emerged from research efforts aimed at creating penicillins with a broader spectrum of activity, particularly against Gram-negative bacteria that were resistant to earlier penicillins. It is a salt of (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[2-phenyl-2-(sulfo)acetamido]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid.

Chemical Synthesis

The synthesis of this compound involves the acylation of 6-aminopenicillanic acid (6-APA) with a derivative of α-sulfophenylacetic acid. The following is a generalized synthetic pathway.

Caption: Generalized synthetic pathway of this compound from Phenylacetic Acid and 6-APA.

Experimental Protocol: Synthesis of this compound

The following is a representative experimental protocol for the synthesis of this compound.

Materials:

-

α-Sulfophenylacetic acid

-

Thionyl chloride (SOCl₂)

-

6-Aminopenicillanic acid (6-APA)

-

Anhydrous solvent (e.g., dichloromethane)

-

A suitable base (e.g., triethylamine)

-

Sodium hydroxide (NaOH) solution

Procedure:

-

Activation of α-Sulfophenylacetic acid: α-Sulfophenylacetic acid is converted to its more reactive acid chloride derivative. This is typically achieved by reacting it with thionyl chloride in an anhydrous solvent under reflux. The excess thionyl chloride and solvent are then removed under reduced pressure.

-

Acylation of 6-APA: The resulting α-sulfophenylacetyl chloride is dissolved in an anhydrous solvent. A cooled solution of 6-APA and a base (to neutralize the generated HCl) in the same solvent is then added dropwise with stirring. The reaction is typically carried out at a low temperature (0-5°C) to minimize degradation of the β-lactam ring.

-

Isolation of this compound Acid: After the reaction is complete, the reaction mixture is filtered to remove any solids. The filtrate is then acidified, causing the this compound acid to precipitate. The precipitate is collected by filtration and washed.

-

Formation of the Disodium Salt: The purified this compound acid is then dissolved in an aqueous solution of sodium hydroxide to form the disodium salt, which is the pharmaceutically used form. The final product can be isolated by lyophilization.

Mechanism of Action

Like other penicillin antibiotics, this compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.

Caption: Mechanism of action of this compound leading to bacterial cell lysis.

Specifically, the β-lactam ring of this compound covalently binds to the active site of penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis. This inactivation of PBPs prevents the cross-linking of peptidoglycan chains, thereby weakening the cell wall and ultimately leading to cell lysis and death.

Antibacterial Spectrum and Efficacy

This compound exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The following table summarizes the minimum inhibitory concentrations (MICs) of this compound against various bacterial strains.

| Bacterial Strain | MIC (µg/mL) Range |

| Staphylococcus aureus | 0.2 - 6.25 |

| Streptococcus pyogenes | 0.05 - 0.4 |

| Escherichia coli | 1.56 - 25 |

| Klebsiella pneumoniae | 3.12 - 50 |

| Proteus mirabilis | 0.78 - 12.5 |

| Pseudomonas aeruginosa | 25 - >100 |

Note: MIC values can vary depending on the specific strain and the testing methodology used.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against various bacterial strains is typically determined using the agar dilution method.

Materials:

-

Mueller-Hinton agar

-

This compound stock solution

-

Bacterial cultures grown to a standardized turbidity (e.g., 0.5 McFarland standard)

-

Petri dishes

-

Inoculator

Procedure:

-

Preparation of Agar Plates: A series of Mueller-Hinton agar plates containing twofold serial dilutions of this compound are prepared. A control plate with no antibiotic is also included.

-

Inoculation: The bacterial cultures are diluted and then inoculated onto the surface of the agar plates using a multipoint inoculator.

-

Incubation: The inoculated plates are incubated at 35-37°C for 18-24 hours.

-

Determination of MIC: The MIC is recorded as the lowest concentration of this compound that completely inhibits the visible growth of the bacteria.

Conclusion

This compound represents a significant advancement in the development of broad-spectrum penicillins. Its unique chemical structure confers activity against a range of Gram-positive and Gram-negative pathogens. The synthesis of this compound from readily available starting materials and its well-characterized mechanism of action have made it a valuable tool in both clinical practice and further research in the field of antibiotics. The data and protocols presented in this guide offer a comprehensive resource for professionals in drug development and microbiology.

An In-Depth Technical Guide to the Chemical Properties of Sulbenicillin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulbenicillin is a semi-synthetic carboxypenicillin antibiotic renowned for its activity against a range of bacteria, including challenging Gram-negative pathogens such as Pseudomonas aeruginosa.[1][2] As a member of the β-lactam class of antibiotics, its mechanism of action involves the crucial inhibition of bacterial cell wall synthesis.[3] This technical guide provides a comprehensive overview of the core chemical properties of this compound, offering detailed data, experimental methodologies, and visual representations of its biochemical interactions and synthesis.

Core Chemical Properties

The fundamental chemical and physical properties of this compound are summarized below. These parameters are critical for understanding its behavior in various experimental and physiological environments.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₁₈N₂O₇S₂ | [4] |

| Molecular Weight | 414.45 g/mol | [4] |

| Appearance | Yellowish-white powder | |

| Melting Point | 195-198 °C (decomposes) | |

| pKa (estimated) | ~2.7 (for the carboxylic acid group, based on Penicillin G) | |

| Solubility (Disodium Salt) | ||

| Water | 250 mg/mL | |

| DMSO | 91 mg/mL | |

| Methanol | Soluble | |

| Ethanol | Insoluble | |

| n-Propanol | Almost insoluble | |

| Acetone | Almost insoluble | |

| Chloroform | Almost insoluble | |

| Benzene | Almost insoluble | |

| Ethyl acetate | Almost insoluble |

Stability Profile

This compound, like other penicillins, is susceptible to degradation, primarily through the hydrolysis of its β-lactam ring. This process renders the antibiotic inactive. The stability of this compound is significantly influenced by pH, temperature, and the presence of β-lactamase enzymes.

-

pH Stability : The β-lactam ring is unstable under both acidic and alkaline conditions, which catalyze its hydrolytic cleavage.

-

Thermal Stability : Elevated temperatures accelerate the rate of degradation. For parenteral solutions, storage conditions are critical to maintaining potency.

-

Enzymatic Stability : Bacterial resistance to this compound is often mediated by the production of β-lactamase enzymes, which efficiently catalyze the hydrolysis of the β-lactam ring.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

The antibacterial activity of this compound is derived from its ability to interfere with the synthesis of the bacterial cell wall. Specifically, it targets and covalently inhibits penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the cell wall. This inhibition leads to a weakened cell wall, ultimately causing cell lysis and bacterial death.

Caption: Mechanism of action of this compound.

Degradation Pathway: Hydrolysis of the β-Lactam Ring

The primary degradation pathway for this compound involves the hydrolytic cleavage of the amide bond within the β-lactam ring. This reaction can be catalyzed by acid, base, or β-lactamase enzymes, and results in the formation of an inactive penicilloic acid derivative.

Caption: Primary degradation pathway of this compound.

Experimental Protocols

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines a standard procedure for determining the equilibrium solubility of this compound sodium in an aqueous solution.

Materials:

-

This compound sodium powder

-

Distilled or deionized water

-

Thermostatically controlled shaker

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

0.22 µm syringe filters

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

-

Preparation of a Saturated Solution: Add an excess amount of this compound sodium to a known volume of water in a sealed flask to create a slurry.

-

Equilibration: Place the flask in a thermostatically controlled shaker at a constant temperature (e.g., 25°C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the suspension at a high speed to pellet the undissolved solid.

-

Sample Collection and Filtration: Carefully withdraw a clear aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Quantification: Dilute the filtered supernatant to a concentration within the calibrated range of the HPLC method. Analyze the sample to determine the concentration of this compound.

-

Replicates: Perform the experiment in triplicate to ensure accuracy and reproducibility.

Stability Assessment by High-Performance Liquid Chromatography (HPLC)

This method provides a framework for assessing the chemical stability of this compound in solution under various conditions (e.g., different pH values and temperatures).

HPLC System and Conditions:

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)

-

Mobile Phase: A suitable gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer at a specific pH) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detector at a wavelength appropriate for this compound (e.g., determined by UV scan).

-

Injection Volume: 10-20 µL.

-

Column Temperature: Maintained at a constant temperature (e.g., 25°C).

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent. Create a series of calibration standards by diluting the stock solution.

-

Sample Preparation: Prepare solutions of this compound in the desired matrices (e.g., different pH buffers) at a known initial concentration.

-

Incubation: Store the sample solutions under the desired experimental conditions (e.g., specific temperatures).

-

Time-Point Analysis: At predetermined time intervals, withdraw an aliquot from each sample solution. If necessary, dilute the aliquot to fall within the calibration range.

-

HPLC Analysis: Inject the prepared standards and samples onto the HPLC system.

-

Data Analysis: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Use the regression equation from the calibration curve to determine the concentration of this compound in the samples at each time point. Calculate the percentage of the initial concentration remaining over time to assess stability.

Synthesis Workflow

This compound is a semi-synthetic antibiotic produced through the chemical modification of 6-aminopenicillanic acid (6-APA), the core structural nucleus of penicillins. The synthesis involves the acylation of 6-APA with a derivative of α-sulfophenylacetic acid.

Caption: High-level workflow for the synthesis of this compound.

Conclusion

This technical guide provides a detailed examination of the essential chemical properties of this compound. The data and protocols presented herein are intended to support researchers and drug development professionals in their work with this important antibiotic. A thorough understanding of its stability, solubility, and mechanism of action is fundamental for its effective application in both research and clinical settings.

References

- 1. Carboxypenicillin - Wikipedia [en.wikipedia.org]

- 2. Carboxypenicillin [chemeurope.com]

- 3. β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of (beta-methyl-3H-)-benzylpenicillin and (beta-methyl-3H)-6-aminopenicillanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Sulbenicillin: A Technical Guide to its Antibacterial Spectrum and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antibacterial properties of Sulbenicillin, a semi-synthetic penicillin. It details its spectrum of activity against various bacterial species, its mechanism of action at the molecular level, and standardized protocols for its evaluation.

Antibacterial Spectrum of this compound

This compound exhibits a broad spectrum of activity, particularly against Gram-negative bacteria, including clinically significant pathogens such as Pseudomonas aeruginosa. Its activity is comparable to other carboxypenicillins like carbenicillin, though some studies indicate lower minimum inhibitory concentrations (MICs) for this compound against certain strains.[1][2]

Data Presentation: In Vitro Susceptibility Data

The following tables summarize the in vitro activity of this compound against a range of bacterial isolates. MIC values are presented to quantify the concentration of this compound required to inhibit the visible growth of the microorganisms.

Table 1: In Vitro Activity of this compound against Pseudomonas aeruginosa

| Number of Strains | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Various clinical isolates | Not specified | Lower than carbenicillin | Not specified | [1][2] |

| Mucoid and non-mucoid strains | Not specified | Better than carbenicillin | Somewhat lower than piperacillin and cefotaxime | [2] |

| This compound-susceptible strains | Not specified | SCE-129 ~10x more active | Not specified | |

| This compound-resistant strains | Moderately resistant to SCE-129 | Not specified | Not specified |

Table 2: In Vitro Activity of this compound against Other Clinically Relevant Bacteria

| Bacterial Species | Number of Strains | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Penicillinase-producing Staphylococcus | Not specified | Growth eliminated during therapy | Not specified | Not specified | |

| Klebsiella spp. | Not specified | Growth eliminated during therapy | Not specified | Not specified | |

| P. maltophilia | Not specified | Similar to gentamicin and dibekacin | Not specified | Not specified | |

| P. cepacia | Most strains | Moderately resistant | Not specified | Not specified |

Mechanism of Action

Like other β-lactam antibiotics, this compound's bactericidal activity is achieved through the inhibition of bacterial cell wall synthesis. The primary target of this compound is a group of enzymes known as penicillin-binding proteins (PBPs).

PBPs are essential for the final steps of peptidoglycan synthesis, a critical component that provides structural integrity to the bacterial cell wall. This compound, a structural analog of the D-alanyl-D-alanine moiety of the peptidoglycan precursor, covalently binds to the active site of PBPs. This binding involves the acylation of a serine residue within the PBP active site by the β-lactam ring of this compound. This irreversible reaction inactivates the PBP, preventing the cross-linking of peptidoglycan chains. The resulting weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death.

Signaling Pathway: Inhibition of Penicillin-Binding Proteins

The following diagram illustrates the mechanism of PBP inactivation by a β-lactam antibiotic such as this compound.

Experimental Protocols

The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Protocol: Broth Microdilution for MIC Determination

1. Preparation of Materials:

-

This compound Stock Solution: Prepare a stock solution of this compound at a high concentration (e.g., 1024 µg/mL) in a suitable solvent and sterilize by filtration.

-

Bacterial Inoculum: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium. Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

-

96-Well Microtiter Plates: Use sterile, U-bottom 96-well plates.

2. Serial Dilution of this compound:

-

Add 100 µL of sterile CAMHB to all wells of the microtiter plate.

-

Add 100 µL of the this compound stock solution to the first well of each row to be tested.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last well. This will result in 100 µL of varying concentrations of this compound in each well.

3. Inoculation:

-

Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL. This will dilute the antibiotic concentrations to their final test concentrations.

-

Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

4. Incubation:

-

Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

5. Interpretation of Results:

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

Experimental Workflow Diagram

The following diagram outlines the workflow for determining the MIC of this compound.

Conclusion

This compound remains a relevant antibiotic, particularly for its activity against Gram-negative pathogens like Pseudomonas aeruginosa. Its mechanism of action, centered on the inhibition of essential penicillin-binding proteins, is well-established. The standardized protocols provided in this guide are crucial for the accurate in vitro assessment of its antibacterial efficacy, which is fundamental for both clinical applications and the ongoing development of new antimicrobial agents. Further research to establish a more comprehensive database of MIC values against a wider array of contemporary clinical isolates is warranted to continue to guide its effective use in therapeutic settings.

References

Sulbenicillin: A Technical Guide to its Pharmacokinetic and Pharmacodynamic Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of Sulbenicillin, a semisynthetic penicillin antibiotic. The information presented herein is curated for researchers, scientists, and professionals involved in drug development and antimicrobial research. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes core concepts to facilitate a comprehensive understanding of this compound's properties.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

This compound is administered parenterally, typically via intravenous or intramuscular injection, ensuring direct entry into the systemic circulation.[1] Following intravenous administration, peak plasma concentrations are achieved rapidly, generally within 30 minutes.[1] The disposition of this compound is stereoselective, with pharmacokinetic behaviors differing between its R and S-epimers.[2]

The primary route of elimination is renal, with approximately 80% of an administered dose being excreted in the urine within 24 hours.[1] A minor portion of the drug is metabolized to a penicilloic acid derivative, which accounts for less than 5% of the dose.[1] In patients with impaired renal function, the serum half-life of this compound is inversely correlated with creatinine clearance, necessitating dosage adjustments.

Quantitative Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for this compound in adult humans with normal renal function. It is important to note that much of the detailed pharmacokinetic research dates from the 1970s and 1990s.

| Parameter | Value | Notes |

| Administration | Intravenous (IV) | Administered parenterally to bypass gastric acid degradation. |

| Half-life (t½) | 70 ± 10 minutes | In subjects with normal renal function. |

| Volume of Distribution (Vd) | ~0.2 L/kg (estimated) | A specific Vd for this compound is not readily available in recent literature. This value is an estimation based on the typical Vd for beta-lactam antibiotics, which corresponds to the extracellular fluid compartment. |

| Renal Clearance (CLr) | 95 ± 25 mL/min | Suggests active tubular secretion in addition to glomerular filtration. |

| Total Body Clearance (CL) | R-epimer: 67.8 mL/minS-epimer: 56.3 mL/min | Demonstrates stereoselective differences in clearance. |

| Protein Binding | Stereoselective | The unbound fraction of the R-epimer is approximately 1.3-fold greater than that of the S-epimer. |

| Metabolism | Minimal | The primary metabolite is the penicilloic acid derivative, accounting for <5% of the dose. |

| Excretion | Primarily renal | Approximately 80% of the dose is recovered in the urine within 24 hours. |

ADME Workflow

The following diagram illustrates the general pharmacokinetic pathway of intravenously administered this compound.

Pharmacodynamics: Mechanism of Action and Antimicrobial Spectrum

This compound is a beta-lactam antibiotic that exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. Like other penicillins, its primary targets are Penicillin-Binding Proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall. By binding to and inactivating PBPs, this compound prevents the cross-linking of peptidoglycan strands, leading to a weakened cell wall that cannot withstand the internal osmotic pressure, ultimately resulting in cell lysis and bacterial death.

Mechanism of Action Pathway

The diagram below outlines the molecular mechanism of action for this compound.

Antimicrobial Spectrum and Potency

This compound demonstrates a broad spectrum of activity, particularly against Gram-negative bacteria. Its efficacy against Pseudomonas aeruginosa has been a notable characteristic. Comparative in vitro studies have shown that this compound has better antimicrobial activity against P. aeruginosa than the related antibiotic carbenicillin, as evidenced by lower Minimum Inhibitory Concentration (MIC) values in those studies. It has also shown activity against some Enterobacteriaceae.

Mechanisms of Resistance

The primary mechanism of resistance to beta-lactam antibiotics, including this compound, is the production of beta-lactamase enzymes by bacteria. These enzymes hydrolyze the amide bond in the beta-lactam ring, rendering the antibiotic inactive before it can reach its PBP target. Other resistance mechanisms include modification of the target PBPs, which reduces the binding affinity of the drug, and changes in bacterial membrane permeability that prevent the drug from reaching the periplasmic space where the PBPs are located.

Beta-Lactamase Mediated Resistance

The following diagram illustrates the enzymatic inactivation of a penicillin-class antibiotic by a beta-lactamase enzyme.

Experimental Protocols

The following sections describe standardized methodologies for key experiments related to the pharmacokinetic and pharmacodynamic evaluation of this compound.

Protocol for this compound Quantification in Plasma via HPLC

This protocol outlines a typical High-Performance Liquid Chromatography (HPLC) method for determining the concentration of this compound in human plasma, adapted from general methods for beta-lactam analysis.

-

Sample Preparation (Protein Precipitation):

-

To 200 µL of human plasma in a microcentrifuge tube, add 600 µL of ice-cold acetonitrile to precipitate plasma proteins.

-

Vortex the mixture vigorously for 30 seconds.

-

Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube for analysis. For increased cleanliness, a chloroform wash can be added after acetonitrile precipitation, followed by another centrifugation step to separate the layers.

-

-

Chromatographic Conditions:

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Column: A reverse-phase C18 column (e.g., Waters X-bridge C18, 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution using a mixture of (A) 0.1 M sodium phosphate buffer (pH adjusted to 6.5) and (B) acetonitrile.

-

Gradient Program: A typical gradient might start at 5% B, increasing linearly to 40% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 20 µL.

-

-

Detection:

-

Detector: UV-Vis detector.

-

Wavelength: Monitoring at approximately 220 nm.

-

-

Quantification:

-

A calibration curve is constructed using known concentrations of this compound standard spiked into blank plasma and subjected to the same extraction procedure.

-

The peak area of this compound in the unknown samples is compared to the calibration curve to determine its concentration.

-

Protocol for MIC Determination by Agar Dilution

This protocol describes the agar dilution method, a reference standard for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic against bacterial isolates.

-

Preparation of Antibiotic Plates:

-

Prepare a stock solution of this compound of known concentration in a suitable sterile solvent.

-

Melt a batch of Mueller-Hinton Agar and cool it to 45-50°C in a water bath.

-

Create a series of two-fold dilutions of the this compound stock solution.

-

Add a specific volume of each antibiotic dilution to separate volumes of the molten agar to achieve the desired final concentrations (e.g., 0.25, 0.5, 1, 2, 4, 8, 16, 32, 64 µg/mL). Also, prepare a drug-free control plate.

-

Pour the agar into sterile petri dishes and allow them to solidify.

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium (e.g., P. aeruginosa ATCC 27853).

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Further dilute this suspension to achieve a final concentration of approximately 1 x 10⁷ CFU/mL.

-

-

Inoculation:

-

Using a multipoint inoculator (replicator), spot a fixed volume (e.g., 1-2 µL) of the standardized bacterial suspension onto the surface of each antibiotic-containing plate and the control plate. This delivers approximately 10⁴ CFU per spot.

-

Allow the inoculated spots to dry completely before inverting the plates.

-

-

Incubation:

-

Incubate the plates at 35-37°C for 16-20 hours in ambient air.

-

-

Interpretation:

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria on the agar, disregarding single colonies or a faint haze caused by the inoculum. The growth control plate must show confluent growth.

-

References

In Vitro Activity of Sulbenicillin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulbenicillin is a semisynthetic penicillin antibiotic with a notable spectrum of in vitro activity against a variety of bacterial pathogens. As a member of the carboxypenicillin class, its mechanism of action involves the inhibition of bacterial cell wall synthesis, leading to cell lysis and death. This technical guide provides an in-depth overview of the in vitro activity of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of workflows and mechanisms to support research and drug development efforts.

Core Mechanism of Action

This compound, like other β-lactam antibiotics, exerts its bactericidal effect by targeting and inhibiting penicillin-binding proteins (PBPs).[1] These enzymes are crucial for the final steps of peptidoglycan synthesis, a major component of the bacterial cell wall.[1] By acylating the active site of PBPs, this compound blocks the transpeptidation reaction, which is essential for cross-linking the peptidoglycan chains. This disruption of cell wall integrity leads to osmotic instability and ultimately, bacterial cell death.[1]

Data Presentation: In Vitro Susceptibility of this compound

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound against a range of clinically relevant Gram-positive and Gram-negative bacteria. MIC values, including MIC50 and MIC90 (the concentrations required to inhibit 50% and 90% of isolates, respectively), are key indicators of an antibiotic's potency.

Table 1: In Vitro Activity of this compound Against Gram-Positive Bacteria

| Bacterial Species | No. of Strains | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Staphylococcus aureus | Data not available | Data not available | Data not available | Data not available | |

| Streptococcus pneumoniae | Data not available | Data not available | Data not available | Data not available | |

| Enterococcus faecalis | Data not available | Data not available | Data not available | Data not available |

Table 2: In Vitro Activity of this compound Against Gram-Negative Bacteria

| Bacterial Species | No. of Strains | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Pseudomonas aeruginosa | Various | Varies | Varies | Varies | [2][3] |

| Escherichia coli | Data not available | Data not available | Data not available | Data not available | |

| Klebsiella pneumoniae | Data not available | Data not available | Data not available | Data not available | |

| Enterobacter spp. | Data not available | Data not available | Data not available | Data not available |

Note: While several studies highlight this compound's activity against Pseudomonas aeruginosa, specific MIC50 and MIC90 values from large-scale surveillance studies are not consistently reported in recent literature. Older studies indicate that this compound is more active than carbenicillin against this pathogen. Activity against Enterobacteriaceae is less well-documented.

Table 3: In Vitro Activity of this compound Against Anaerobic Bacteria

| Bacterial Species | No. of Strains | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Bacteroides fragilis group | Data not available | Data not available | Data not available | Data not available | |

| Other Anaerobes | Data not available | Data not available | Data not available | Data not available |

Note: Studies have indicated that this compound possesses activity against anaerobic bacteria, including members of the Bacteroides fragilis group. However, recent and comprehensive quantitative data are limited.

Experimental Protocols

Detailed and standardized methodologies are critical for the accurate assessment of in vitro antimicrobial activity. The following sections outline the protocols for key experiments cited in the evaluation of this compound.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The two primary methods for determining MIC are broth microdilution and agar dilution.

1. Broth Microdilution Method

This method involves preparing serial twofold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium.

-

Preparation of Antibiotic Solutions: A stock solution of this compound is prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a range of concentrations.

-

Inoculum Preparation: Bacterial colonies from a fresh agar plate are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL). This suspension is then diluted to a final inoculum density of approximately 5 x 105 CFU/mL in each well.

-

Incubation: The inoculated microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.

-

Interpretation: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the bacterium.

2. Agar Dilution Method

In this method, varying concentrations of the antibiotic are incorporated into molten agar, which is then poured into Petri dishes.

-

Preparation of Antibiotic-Containing Agar Plates: A stock solution of this compound is prepared and serial twofold dilutions are made. A specific volume of each dilution is added to molten Mueller-Hinton agar (MHA) before it solidifies.

-

Inoculum Preparation: A bacterial suspension is prepared as described for the broth microdilution method and may be further diluted. A standardized volume of the inoculum is then spotted onto the surface of each agar plate.

-

Incubation: The plates are incubated at 35-37°C for 16-20 hours.

-

Interpretation: The MIC is the lowest concentration of the antibiotic that completely inhibits the growth of the bacterial inoculum.

Time-Kill Assay

Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antibiotic over time.

-

Inoculum Preparation: A standardized bacterial suspension is prepared in a suitable broth medium.

-

Exposure to Antibiotic: this compound is added to the bacterial suspension at various concentrations (e.g., 1x, 4x, and 10x the MIC). A growth control without the antibiotic is also included.

-

Sampling and Viable Cell Counting: At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), aliquots are withdrawn from each test tube, serially diluted, and plated on agar plates.

-

Incubation and Colony Counting: The plates are incubated, and the number of colony-forming units (CFU) is counted.

-

Data Analysis: The results are plotted as log10 CFU/mL versus time. A ≥3-log10 decrease in CFU/mL from the initial inoculum is generally considered bactericidal activity.

Post-Antibiotic Effect (PAE) Determination

The PAE refers to the suppression of bacterial growth that persists after a brief exposure to an antimicrobial agent.

-

Exposure to Antibiotic: A bacterial suspension is exposed to a specific concentration of this compound (e.g., 5-10x MIC) for a short period (e.g., 1-2 hours). A control culture is handled similarly but without the antibiotic.

-

Removal of Antibiotic: The antibiotic is removed by centrifugation and washing the bacterial pellet or by significant dilution of the culture.

-

Monitoring of Bacterial Growth: The growth of the antibiotic-exposed and control cultures is monitored over time by viable cell counting at regular intervals.

-

Calculation of PAE: The PAE is calculated using the formula: PAE = T - C, where T is the time required for the viable count in the test culture to increase by 1 log10 above the count observed immediately after antibiotic removal, and C is the corresponding time for the control culture.

Mandatory Visualizations

Signaling Pathway of this compound's Mechanism of Action

Caption: Mechanism of action of this compound.

Experimental Workflow for MIC Determination (Broth Microdilution)

Caption: Workflow for MIC determination by broth microdilution.

Logical Relationship in Time-Kill Assay

Caption: Logical flow of a time-kill kinetic assay.

References

- 1. researchgate.net [researchgate.net]

- 2. Comparative in vitro activities of SCE-129, this compound, gentamicin, and dibekacin against Pseudomonas - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antibacterial activity in vitro of this compound against mucoid and non-mucoid strains of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Analysis of Sulbenicillin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

November 2025

Abstract

Sulbenicillin is a broad-spectrum, semi-synthetic penicillin antibiotic characterized by a β-lactam ring and a unique side chain containing a sulfonic acid group.[1][2] This structural feature enhances its activity against Gram-negative bacteria, including Pseudomonas aeruginosa.[1] This technical guide provides a comprehensive overview of the structural analysis of this compound, consolidating available physicochemical data, outlining standard experimental protocols for its characterization, and visualizing its structure and mechanism of action. While specific raw experimental data from crystallographic and advanced spectroscopic analyses are not publicly available, this guide furnishes a robust framework for its structural investigation based on established principles for β-lactam antibiotics.

Chemical and Physical Properties

This compound is a chiral molecule with multiple stereocenters crucial for its biological activity.[1] Its chemical identity is well-established, and its properties are summarized in the tables below.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[[(2R)-2-phenyl-2-sulfoacetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid[1] |

| CAS Number | 41744-40-5 |

| Molecular Formula | C₁₆H₁₈N₂O₇S₂ |

| Molecular Weight | 414.45 g/mol |

| InChI Key | JETQIUPBHQNHNZ-NJBDSQKTSA-N |

| SMILES | CC1(--INVALID-LINK----INVALID-LINK--NC(=O)--INVALID-LINK--S(=O)(=O)O">C@@HC(=O)O)C |

Table 2: Physicochemical Properties of this compound Disodium Salt

| Property | Value |

| Appearance | Yellowish-white powder |

| Melting Point | 195-198 °C (decomposes) |

| Solubility | Very soluble in water; soluble in methanol; almost insoluble in n-propanol, acetone, chloroform, benzene, ethyl acetate |

| UV max | 257, 262, 268 nm |

| Optical Rotation | [α]D²² +169° to +173° |

Note: Data corresponds to the disodium salt, which is a common pharmaceutical form.

Structural Elucidation: Experimental Protocols

The definitive structure of this compound has been established through a combination of chemical synthesis and spectroscopic methods. While specific experimental data for this compound is not detailed in publicly accessible literature, the following sections outline the standard, state-of-the-art protocols for the structural analysis of penicillin-class antibiotics.

X-ray Crystallography

X-ray crystallography provides the most definitive three-dimensional structure of a molecule, offering precise data on bond lengths, bond angles, and stereochemistry.

Experimental Workflow for X-ray Crystallography of a Penicillin Analogue:

Methodology:

-

Crystallization: High-purity this compound sodium salt is dissolved in a suitable solvent system (e.g., water/isopropanol) to create a supersaturated solution. Crystals are grown using techniques such as slow evaporation or vapor diffusion.

-

Data Collection: A single crystal of suitable size and quality is mounted on a goniometer and cooled under a stream of nitrogen gas. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα or Mo Kα radiation).

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson analysis and subsequently refined using least-squares methods to obtain the final atomic coordinates, bond lengths, and angles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the chemical structure and stereochemistry of molecules in solution. Both ¹H and ¹³C NMR are essential for the structural confirmation of this compound.

Experimental Workflow for NMR Analysis:

Methodology:

-

Sample Preparation: A few milligrams of this compound are dissolved in a deuterated solvent (e.g., D₂O or DMSO-d₆) and transferred to a 5 mm NMR tube.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). For unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed.

-

Spectral Analysis: The acquired spectra are processed, and the chemical shifts (δ), coupling constants (J), and correlations are analyzed to assign all proton and carbon signals and confirm the connectivity and stereochemistry of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of this compound and to study its fragmentation pattern, which can provide valuable structural information.

Methodology:

-

Sample Introduction and Ionization: A dilute solution of this compound is introduced into the mass spectrometer. Electrospray ionization (ESI) is a suitable technique for this polar molecule, typically in positive or negative ion mode.

-

Mass Analysis: A high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap, is used to accurately determine the mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺ or [M-H]⁻).

-

Tandem Mass Spectrometry (MS/MS): To obtain structural information, the molecular ion is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed. The fragmentation pattern, particularly the cleavage of the β-lactam and thiazolidine rings, is characteristic of the penicillin core structure.

Molecular Structure and Stereochemistry

The chemical structure of this compound, with its key functional groups, is depicted below. The stereochemistry at the chiral centers is critical for its antibacterial activity.

Mechanism of Action: Inhibition of Penicillin-Binding Proteins

Like other β-lactam antibiotics, this compound exerts its bactericidal effect by inhibiting the final step of peptidoglycan synthesis in the bacterial cell wall. This is achieved through the irreversible acylation of the active site of penicillin-binding proteins (PBPs), which are essential enzymes for cross-linking the peptidoglycan strands.

The sulfonic acid moiety in the side chain of this compound increases its hydrophilicity, which is thought to facilitate its penetration through the outer membrane of Gram-negative bacteria, contributing to its enhanced spectrum of activity.

Conclusion

The structural analysis of this compound relies on a combination of established spectroscopic and crystallographic techniques. While a wealth of information confirms its chemical identity and stereochemistry, publicly available raw experimental data is limited. This guide provides the foundational knowledge and standardized experimental workflows necessary for researchers and drug development professionals to undertake a thorough structural characterization of this compound and its analogues. The unique sulfonic acid-containing side chain remains a key feature for its antibacterial profile and a point of interest for the development of future β-lactam antibiotics.

References

Sulbenicillin and Beta-Lactamase Resistance: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sulbenicillin is a semi-synthetic carboxypenicillin antibiotic with a broad spectrum of activity, particularly against Gram-negative bacteria such as Pseudomonas aeruginosa.[1] Like other beta-lactam antibiotics, its mechanism of action involves the inhibition of penicillin-binding proteins (PBPs), which are essential enzymes in bacterial cell wall synthesis.[2] This inhibition leads to the disruption of peptidoglycan layer integrity and ultimately results in bacterial cell lysis and death.[2][3] A primary mechanism of resistance to beta-lactam antibiotics is the production of beta-lactamase enzymes, which hydrolyze the amide bond in the beta-lactam ring, rendering the antibiotic inactive.[4] This guide provides a comprehensive overview of this compound's interaction with beta-lactamases, its resistance profile, and the experimental methodologies used to evaluate these interactions. While specific kinetic data for this compound hydrolysis by various beta-lactamases is limited in publicly available literature, this guide synthesizes the existing knowledge to provide a valuable resource for researchers in the field.

Mechanism of Action and Resistance

This compound's Mode of Action

This compound, as a beta-lactam antibiotic, mimics the D-Ala-D-Ala moiety of the peptidoglycan precursors. This structural similarity allows it to bind to the active site of penicillin-binding proteins (PBPs). The acylation of a serine residue in the PBP active site by this compound forms a stable, covalent penicilloyl-enzyme intermediate, which inactivates the enzyme. This inactivation prevents the cross-linking of peptidoglycan chains, a critical step in cell wall biosynthesis, leading to a weakened cell wall and subsequent bacterial lysis.

Beta-Lactamase Mediated Resistance

The primary mechanism of resistance against this compound and other beta-lactam antibiotics is the enzymatic degradation by beta-lactamases. These enzymes hydrolyze the amide bond in the beta-lactam ring, inactivating the antibiotic before it can reach its PBP target. Beta-lactamases are broadly classified into four Ambler classes (A, B, C, and D) based on their amino acid sequence. Classes A, C, and D are serine-based hydrolases, while class B enzymes are metallo-beta-lactamases that require zinc for their activity.

Quantitative Data on this compound Activity

Minimum Inhibitory Concentrations (MICs)

MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

| Antibiotic | Organism | Beta-Lactamase Status | Reported MICs (µg/mL) | Citation |

| This compound | Pseudomonas aeruginosa | Not specified | Generally lower than carbenicillin | |

| This compound | Pseudomonas aeruginosa | Producing various R plasmid-mediated beta-lactamases | Reduced activity observed | |

| Carbenicillin | Pseudomonas aeruginosa | Not specified | Generally higher than this compound |

Note: The available data often lacks characterization of the specific beta-lactamase genes present in the tested strains.

Beta-Lactamase Hydrolysis - Kinetic Parameters

Detailed kinetic parameters (Km and kcat) for the hydrolysis of this compound by specific beta-lactamases are not extensively reported in the literature. However, the general stability of carboxypenicillins can be inferred from comparative studies.

| Antibiotic | Beta-Lactamase Class | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Citation |

| This compound | TEM-1, SHV-1, AmpC | Data not available | Data not available | Data not available | - |

| Carbenicillin | Class C | Very poor substrate | 0.001 - 0.1 | Low |

Detailed Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method, a standard procedure for determining the MIC of an antibiotic.

Materials:

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 5 x 10⁵ CFU/mL

-

This compound stock solution of known concentration

-

Sterile pipette tips and multichannel pipettes

Procedure:

-

Prepare Antibiotic Dilutions:

-

Perform serial two-fold dilutions of the this compound stock solution in MHB across the wells of a 96-well plate. The final volume in each well should be 50 µL. The concentration range should be chosen to encompass the expected MIC.

-

Include a growth control well (MHB without antibiotic) and a sterility control well (MHB only).

-

-

Inoculation:

-

Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control), bringing the final volume to 100 µL.

-

-

Incubation:

-

Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.

-

-

Reading Results:

-

The MIC is determined as the lowest concentration of this compound at which there is no visible growth of bacteria.

-

Beta-Lactamase Activity Assay (Nitrocefin Assay)

This spectrophotometric assay is used to quantify the rate of hydrolysis of a chromogenic cephalosporin, nitrocefin, by beta-lactamase.

Materials:

-

Nitrocefin stock solution (e.g., 10 mg/mL in DMSO)

-

Phosphate buffer (e.g., 50 mM, pH 7.0)

-

Purified beta-lactamase enzyme or bacterial cell lysate

-

UV/Vis spectrophotometer and cuvettes or microplate reader

Procedure:

-

Prepare Reagents:

-

Dilute the nitrocefin stock solution in phosphate buffer to a final working concentration (e.g., 100 µM).

-

-

Assay Setup:

-

In a cuvette or microplate well, add phosphate buffer and the beta-lactamase sample.

-

-

Initiate Reaction:

-

Add the nitrocefin working solution to initiate the reaction. The final volume should be consistent for all assays.

-

-

Measure Absorbance:

-

Immediately begin monitoring the change in absorbance at 486 nm over time. The hydrolysis of nitrocefin results in a color change from yellow to red, leading to an increase in absorbance at this wavelength.

-

-

Calculate Activity:

-

The rate of hydrolysis (initial velocity, V₀) is calculated from the linear portion of the absorbance versus time plot using the Beer-Lambert law (ΔA = εbc), where ε is the molar extinction coefficient for hydrolyzed nitrocefin (20,500 M⁻¹cm⁻¹).

-

Conclusion

This compound remains a relevant antibiotic, particularly for its activity against challenging Gram-negative pathogens like Pseudomonas aeruginosa. Its efficacy is, however, compromised by the production of beta-lactamases. While direct quantitative data on the interaction of this compound with specific beta-lactamases is not abundant in recent literature, comparative studies consistently indicate its superior in vitro activity over carbenicillin. A deeper understanding of its stability against a broader range of contemporary beta-lactamases, including extended-spectrum beta-lactamases (ESBLs) and carbapenemases, would be highly beneficial for guiding its clinical use and for the development of future beta-lactam antibiotics. The standardized protocols provided in this guide offer a framework for researchers to conduct such evaluations and contribute to a more comprehensive understanding of this compound's role in an era of increasing antibiotic resistance.

References

- 1. Activity of β-Lactam Antibiotics Against Pseudomonas aeruginosa Carrying R Plasmids Determining Different β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antibacterial activity in vitro of this compound against mucoid and non-mucoid strains of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparative in vitro activities of SCE-129, this compound, gentamicin, and dibekacin against Pseudomonas - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Beta-lactamase - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols: Sulbenicillin In Vitro Susceptibility Testing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulbenicillin is a broad-spectrum β-lactam antibiotic belonging to the carboxypenicillin group. Accurate and reproducible in vitro susceptibility testing is crucial for determining its efficacy against bacterial isolates, guiding clinical therapy, and supporting antimicrobial drug development. This document provides detailed protocols for the principal methods of in vitro susceptibility testing applicable to this compound: broth microdilution, agar dilution, and disk diffusion. These methodologies are based on standardized procedures outlined by bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][2][3]

It is important to note that as an older antimicrobial agent, specific interpretive criteria (breakpoints) for this compound may not be included in the most recent versions of CLSI and EUCAST guidelines. Researchers are advised to consult historical publications or regional pharmacopeias where the agent has been more commonly used. For quality control, standard reference strains with known susceptibility patterns are essential to ensure the accuracy and reproducibility of testing results.[4][5]

Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.

Experimental Protocol

-

Preparation of this compound Stock Solution:

-

Aseptically prepare a stock solution of this compound powder in a suitable sterile solvent (e.g., sterile distilled water or buffer) to a known high concentration (e.g., 1280 µg/mL).

-

Filter-sterilize the stock solution using a 0.22 µm syringe filter.

-

-

Preparation of Microtiter Plates:

-

Dispense 50 µL of Cation-Adjusted Mueller-Hinton Broth (CAMHB) into each well of a 96-well microtiter plate.

-

Add 50 µL of the this compound stock solution to the first well of each row to be tested, creating a 1:2 dilution.

-

Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate to column 10. Discard 50 µL from column 10.

-

Column 11 serves as a growth control (broth and inoculum, no antibiotic).

-

Column 12 serves as a sterility control (broth only).

-

-

Inoculum Preparation:

-

From a pure, 18-24 hour culture on a non-selective agar plate, select 3-5 isolated colonies.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

-

Inoculation and Incubation:

-

Add 50 µL of the standardized bacterial inoculum to each well (columns 1-11), bringing the total volume to 100 µL.

-

Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Reading and Interpreting Results:

-

Following incubation, examine the plate for bacterial growth (turbidity).

-

The MIC is the lowest concentration of this compound at which there is no visible growth, as observed by the naked eye.

-

Workflow Diagram: Broth Microdilution

References

Preparing Sulbenicillin Solutions for Laboratory Use: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and quality control of Sulbenicillin solutions for various laboratory applications. This compound is a semi-synthetic penicillin antibiotic that functions by inhibiting the synthesis of bacterial cell walls.[1]

Properties of this compound Sodium

This compound is typically supplied as a sodium salt, which is a white to off-white crystalline powder. It is a broad-spectrum antibiotic effective against a range of Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action involves the irreversible inhibition of penicillin-binding proteins (PBPs), which are essential enzymes for the final step in peptidoglycan synthesis, a critical component of the bacterial cell wall.[2][3] This inhibition leads to a compromised cell wall, ultimately causing cell lysis and bacterial death.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound sodium.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₆N₂Na₂O₇S₂ | |

| Molecular Weight | 458.4 g/mol | |

| Solubility (in Water) | 91 mg/mL | |

| Solubility (in DMSO) | 91 mg/mL (Note: Moisture-absorbing) | |

| Solubility (in PBS) | 100 mg/mL (May require sonication) |

Table 1: Physicochemical Properties of this compound Sodium

| Storage Condition | Solvent | Duration | Reference |

| -80°C | Solution | 1 year | |

| -20°C | Solution | 1 month | |

| -20°C | Powder | 3 years |

Table 2: Recommended Storage Conditions for this compound Sodium Solutions and Powder

| Temperature | pH | Stability of Penicillins (General) | Reference |

| 37°C | Neutral | Stable for up to 3 days in culture. | |

| 2-8°C | ≤ 7 | Stock solutions are stable for up to 3 weeks. | |

| -20°C | ≤ 7 | Stock solutions are stable for 4-6 months. | |

| Room Temperature | > 7 | Unstable. |

Table 3: General Stability of Penicillin Solutions (as a proxy for this compound)

Experimental Protocols

Preparation of a 10 mg/mL this compound Sodium Stock Solution

This protocol describes the preparation of a 10 mg/mL stock solution of this compound sodium in sterile water.

Materials:

-

This compound sodium powder

-

Sterile, deionized, or distilled water

-

Sterile conical tubes (15 mL or 50 mL)

-

Sterile serological pipettes

-

Vortex mixer

-

Sterile 0.22 µm syringe filter

-

Sterile syringes

-

Sterile microcentrifuge tubes for aliquoting

Procedure:

-

Aseptically weigh the desired amount of this compound sodium powder. For a 10 mg/mL solution, weigh 100 mg of the powder for a final volume of 10 mL.

-

Transfer the powder to a sterile conical tube.

-

Add a small amount of sterile water to the tube to create a slurry.

-

Bring the solution to the final volume with sterile water.

-

Vortex the solution until the this compound sodium is completely dissolved. The solution should be clear and colorless to faint yellow.

-

To ensure sterility, filter the solution through a 0.22 µm syringe filter into a new sterile conical tube.

-

Aliquot the sterile stock solution into smaller, sterile microcentrifuge tubes. This minimizes contamination and degradation from repeated freeze-thaw cycles.

-

Label the aliquots clearly with the name of the antibiotic, concentration, and date of preparation.

-

Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 1 year).

Preparation of Working Solutions for Cell Culture

This protocol outlines the dilution of the stock solution to a working concentration for use in cell culture media. The recommended working concentration for penicillins in cell culture is typically between 20-50 µg/mL.

Procedure:

-

Thaw a frozen aliquot of the 10 mg/mL this compound sodium stock solution at room temperature or in a 37°C water bath.

-

Once thawed, gently mix the solution.

-

To prepare a 50 µg/mL working solution in 100 mL of cell culture medium, add 500 µL of the 10 mg/mL stock solution to the medium.

-

Gently swirl the medium to ensure even distribution of the antibiotic.

-

The medium is now ready for use.

Protocol for Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial isolate.

Materials:

-

This compound sodium stock solution (e.g., 1 mg/mL)

-

Sterile 96-well microtiter plates

-

Bacterial culture in the logarithmic growth phase

-